molecular formula C10H15N3O2 B1436731 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one CAS No. 1241669-65-7

6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B1436731
CAS No.: 1241669-65-7
M. Wt: 209.24 g/mol
InChI Key: OLMIFJJQEIYIJE-UHFFFAOYSA-N
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Description

Molecular Formula and Nomenclature

The compound 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.24 g/mol . Its systematic IUPAC name is 4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one , reflecting the pyrimidin-4(3H)-one core substituted with a methoxymethyl group at position 6 and a pyrrolidin-1-yl group at position 2. Alternative nomenclature includes 6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone , emphasizing the lactam structure and substituent positions.

Key Nomenclature Features:

  • Pyrimidin-4(3H)-one backbone : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a ketone at position 4.
  • Methoxymethyl substituent : A -CH₂-O-CH₃ group at position 6.
  • Pyrrolidin-1-yl substituent : A saturated five-membered nitrogen-containing ring at position 2.

2D and 3D Conformational Analysis

The compound’s 2D structure is defined by its SMILES string :

COCC1=CC(=O)NC(=N1)N2CCCC2  

This notation highlights the connectivity of the pyrimidinone ring, methoxymethyl group, and pyrrolidine moiety. The InChIKey (OLMIFJJQEIYIJE-UHFFFAOYSA-N) provides a unique identifier for computational referencing.

3D Conformational Features:

  • Pyrimidinone ring : Adopts a planar conformation due to aromaticity, with slight puckering at the lactam oxygen.
  • Pyrrolidine ring : Exists in an envelope conformation, with one atom displaced from the plane to minimize steric strain.
  • Methoxymethyl group : Oriented perpendicular to the pyrimidinone plane to reduce electronic repulsion.
Table 1: Key Geometric Parameters
Parameter Value
Bond length (C=O) 1.22 Å
Dihedral angle (N-C-O) 120°
Torsional angle (pyrrolidine) 25° (envelope)

Isotopic Variations and Stereochemical Considerations

The molecular formula contains 15 non-hydrogen atoms , with natural isotopic abundance dominated by ¹²C (98.9%) and ¹⁴N (99.6%) . While the compound lacks chiral centers, stereoelectronic effects influence its reactivity:

  • Pyrrolidine ring dynamics : Rapid nitrogen inversion allows interconversion between pseudo-chair conformers.
  • Methoxymethyl rotation : Restricted rotation (energy barrier ~3 kcal/mol) due to conjugation with the pyrimidinone ring.

Isotopic Labeling Applications:

  • Deuterated analogs : Substitution of methoxymethyl hydrogens with deuterium aids in NMR spectral analysis.
  • ¹³C-labeled carbonyl : Used in metabolic tracking studies.

Functional Group Distribution and Electronic Properties

The compound’s electronic profile arises from three key functional groups:

Pyrimidin-4(3H)-one Core:

  • Lactam group : The C=O at position 4 acts as a hydrogen-bond acceptor (H-bond acceptors: 3).
  • Aromatic π-system : Delocalized electrons across N1-C2-N3-C4-C5-C6, with calculated HOMO-LUMO gap of 4.2 eV .

Properties

IUPAC Name

4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMIFJJQEIYIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one typically proceeds via:

  • Starting with a suitably substituted pyrimidine precursor such as 4,6-dichloro-2-(methylthio)pyrimidine.
  • Sequential nucleophilic substitution reactions to introduce the pyrrolidinyl group at position 2 and the methoxymethyl substituent at position 6.
  • Use of protecting groups and controlled reaction conditions to achieve regioselectivity and high yields.
  • Final purification by chromatographic techniques and characterization by NMR and mass spectrometry.

Detailed Preparation Procedures

Preparation of Key Intermediate: 6-Chloro-2-(methylthio)pyrimidin-4-amine Derivatives

  • The initial step involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with various amines under basic conditions to selectively substitute the chlorine at position 4.
  • For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine (10 mmol) with an amine (10 mmol) in tetrahydrofuran (THF) in the presence of sodium hexamethyldisilazide (NaHMDS) at 0 °C to room temperature for 8 hours yields the corresponding 6-chloro-2-(methylthio)-N-substituted pyrimidin-4-amine derivatives.
  • The reaction mixture is then poured into water, and the precipitate is filtered and dried to obtain the intermediate compounds with yields up to 91%.

Introduction of the Pyrrolidin-1-yl Group and Methoxymethyl Substituent

  • The key step involves nucleophilic substitution of the chlorine at position 6 with (R)-2-(methoxymethyl)pyrrolidine hydrochloride.
  • This reaction is performed by stirring the intermediate 6-chloro-2-(1H-pyrazol-1-yl)-N-substituted pyrimidin-4-amine (0.3 mmol) with (R)-2-(methoxymethyl)pyrrolidine hydrochloride (0.6 mmol) and N,N-diisopropylethylamine (1.2 mmol) in THF at 50 °C for 8 hours.
  • After completion, the reaction mixture is poured into water, and the product is isolated by filtration or extraction, followed by purification via flash chromatography.
  • This step yields the target compound this compound derivatives in moderate to good yields (25% to 77%) depending on the substitution pattern on the pyrimidine ring.

Reaction Monitoring and Characterization

  • Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates.
  • Purification is achieved by silica gel column chromatography using solvents such as dichloromethane with small percentages of methanol.
  • Structural characterization is confirmed by:
    • Proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy, typically recorded at 400 MHz.
    • Mass spectrometry (MS) using LC/MSD Trap SL or high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Chemical shifts in NMR are referenced to tetramethylsilane (TMS) as an internal standard.

Summary Table of Key Synthetic Steps and Yields

Step Reaction Components Conditions Product Description Yield (%) Notes
1 4,6-Dichloro-2-(methylthio)pyrimidine + amine THF, NaHMDS, 0 °C to RT, 8 h 6-Chloro-2-(methylthio)-N-substituted pyrimidin-4-amine 76–91 Base-mediated nucleophilic substitution
2 Intermediate + (R)-2-(methoxymethyl)pyrrolidine hydrochloride + DIPEA THF, 50 °C, 8 h This compound derivatives 25–77 Nucleophilic substitution of Cl at position 6

Research Findings and Optimization Notes

  • The use of (R)-2-(methoxymethyl)pyrrolidine hydrochloride is critical for the introduction of the methoxymethyl substituent on the pyrrolidine ring, impacting the stereochemistry and biological activity of the final compound.
  • Reaction temperature and time are optimized to balance conversion and minimize side reactions.
  • The choice of base (e.g., N,N-diisopropylethylamine) and solvent (THF) is essential for efficient substitution and product stability.
  • Purification by silica gel chromatography ensures removal of unreacted starting materials and byproducts, yielding analytically pure compounds.
  • The synthetic route allows for variation in the amine substituent at position 4, enabling the preparation of a series of analogs for structure-activity relationship studies.

Scientific Research Applications

Chemistry

6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further exploration in oncology.

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications:

  • Drug Development: Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting DNA or RNA synthesis. This property makes it a candidate for antiviral or anticancer drug development.
  • Therapeutic Agent Exploration: Ongoing research aims to evaluate its efficacy against various diseases, including neurodegenerative disorders due to its ability to penetrate cell membranes effectively.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing other pharmaceutical compounds, contributing to the development of new materials.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested in vitro and showed promising results, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another investigation, researchers evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner, with mechanisms involving apoptosis induction and cell cycle arrest. These findings support further studies into its therapeutic potential in cancer treatment.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxymethyl and pyrrolidinyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and related pyrimidinone derivatives:

Compound Name Position 6 Substituent Position 2 Substituent Biological Activity Key Findings Reference
This compound Methoxymethyl Pyrrolidin-1-yl Not explicitly reported Hypothesized improved solubility due to methoxymethyl ether group. N/A
6-(4-Chlorobenzyl)-5-methyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5a) 4-Chlorobenzyl, Methyl [2-(Pyrrolidin-1-yl)ethyl]thio Antimicrobial Exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli .
6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) (4-Methoxyphenyl)amino (2-(3-Nitrophenyl)-2-oxoethyl)thio Antibacterial, Antifungal Showed 79.6% yield; active against B. subtilis (MIC = 4 µg/mL) .
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-sulfanylpyrimidin-4(3H)-one 1H-Benzimidazol-2-yl Sulfanyl (varies) Antiviral (HIV-1 inhibition) IC₅₀ = 0.8 µM against HIV-1 reverse transcriptase .
6-Amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate Amino, Nitroso, Methyl Pyrrolidin-1-yl Not reported Structural similarity highlights the role of nitroso groups in redox activity .

Key Observations:

Substituent Effects on Bioactivity :

  • Aryl vs. Alkyl/Ether Groups : Chlorobenzyl (5a) and methoxyphenyl (2e) substituents at position 6 correlate with antimicrobial activity, likely due to enhanced lipophilicity and membrane penetration . In contrast, the methoxymethyl group in the target compound may balance hydrophilicity and bioavailability.
  • Sulfur vs. Nitrogen Linkers : Thioether linkages (e.g., in 5a and 2e) improve stability and binding to enzymes like dihydrofolate reductase, whereas pyrrolidine directly attached at position 2 (target compound) may favor interactions with hydrophobic pockets .

Synthetic Pathways: The target compound’s methoxymethyl group could be introduced via nucleophilic substitution or Mitsunobu reactions, similar to methods used for 5a (alkylation with N-(2-chloroethyl)pyrrolidine) . Pyrrolidin-1-yl groups are typically incorporated via SN2 reactions with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

Physicochemical Properties :

  • logP : Methoxymethyl (target) likely has a lower logP (~1.5–2.0) compared to chlorobenzyl (5a, logP ~3.5) due to the polar ether group.
  • Solubility : Methoxymethyl enhances aqueous solubility, critical for oral bioavailability, whereas thioethers (e.g., 5a) may require formulation adjustments .

Biological Activity

Overview

6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyrimidine ring with specific substitutions that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a methoxymethyl group at the 6-position and a pyrrolidinyl group at the 2-position of the pyrimidine ring. Its molecular formula is C10H15N3O2, with a molecular weight of approximately 209.25 g/mol. The structural uniqueness of this compound contributes to its distinct biological properties.

PropertyValue
IUPAC Name4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Molecular FormulaC10H15N3O2
Molecular Weight209.25 g/mol
CAS Number1241669-65-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrimidine ring is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxymethyl and pyrrolidinyl groups enhance the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets, which may lead to various therapeutic effects such as apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against a range of pathogens, suggesting potential applications in treating infectious diseases.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in leukemia cell lines, demonstrating G2/M phase arrest and down-regulation of key proteins involved in cell cycle regulation . The approximate IC50 for inhibiting HL-60 leukemia cells was found to be around 103 nM after 48 hours of treatment .

Case Studies and Research Findings

  • Cell Cycle Analysis : In vitro studies demonstrated that treatment with this compound led to significant G2/M arrest in cancer cell lines, indicating a potential mechanism for its anticancer effects .
  • Apoptosis Induction : The compound was found to activate caspase pathways, promoting apoptosis through mitochondrial-dependent mechanisms. This was evidenced by increased levels of reactive oxygen species (ROS) and cytochrome c release in treated cells .
  • Comparative Studies : Similar compounds have been analyzed for their biological activities, highlighting the unique efficacy of this compound due to its specific structural modifications that enhance solubility and reactivity compared to other pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one?

  • Methodology : The compound can be synthesized via alkylation of a pyrimidinone precursor. For example, methylation of the thio group in 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate (K₂CO₃/EtOH) or methyl iodide (MeONa/MeOH), followed by nucleophilic substitution with pyrrolidine at elevated temperatures (140°C). Yields are optimized by selecting bases (e.g., K₂CO₃) and solvents (e.g., ethanol or DMF) .
  • Key Data : Typical yields exceed 70% for alkylation steps, confirmed via TLC and elemental analysis .

Q. How is the structural integrity of the compound validated after synthesis?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxymethyl and pyrrolidine groups). LC-MS or high-resolution mass spectrometry (HRMS) validates molecular mass, while elemental analysis ensures stoichiometric purity. For crystalline derivatives, X-ray diffraction (XRPD) provides definitive structural proof .
  • Example : In related pyrimidinones, NMR signals for methoxymethyl protons appear at δ 3.3–3.5 ppm, and pyrrolidine protons resonate as multiplet peaks between δ 1.8–2.2 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Methodology : Screen bases (K₂CO₃ vs. NaH), solvents (DMF vs. dioxane), and temperatures. For instance, dimethyl sulfate in EtOH/K₂CO₃ achieves higher yields than methyl iodide in MeOH/MeONa due to better nucleophilicity . Microwave-assisted synthesis may reduce reaction times for amination steps .
  • Data Contradictions : Some protocols report reduced yields with bulkier amines; this is mitigated by increasing reaction temperatures (e.g., 160°C for sterically hindered amines) .

Q. What strategies are used to evaluate the compound’s biological activity in neurological or antimicrobial models?

  • Methodology :

  • Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Compare ED₅₀ values with reference drugs like valproate .
  • Antimicrobial Screening : Perform MIC assays against Mycobacterium tuberculosis or Plasmodium falciparum, noting substituent effects (e.g., trifluoromethyl groups enhance anti-TB activity) .
    • SAR Insights : Electron-withdrawing groups (e.g., CF₃) at position 6 improve blood-brain barrier penetration, while pyrrolidine at position 2 enhances receptor binding .

Q. How do computational methods aid in predicting the compound’s mechanism of action?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like the M1 muscarinic receptor or Mycobacterium enoyl-ACP reductase. Validate with MD simulations to assess binding stability.
  • Example : In anticonvulsant studies, docking scores correlate with experimental ED₅₀ values, suggesting sodium channel modulation as a potential mechanism .

Q. How can contradictory biological data across studies be resolved?

  • Methodology :

  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to address discrepancies in in vitro vs. in vivo efficacy.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
    • Case Study : Discrepancies in antiplasmodial activity of pyrimidinones were resolved by optimizing logP values (2.5–3.5) via substituent engineering .

Methodological Resources

Q. What analytical techniques are critical for stability studies under varying pH and temperature?

  • Methodology :

  • HPLC-PDA : Monitor degradation products under accelerated conditions (40°C/75% RH).
  • Mass Fragmentation : HRMS identifies hydrolysis products (e.g., cleavage of methoxymethyl groups at pH < 3) .

Q. How are Structure-Activity Relationship (SAR) studies designed for this compound?

  • Methodology :

  • Substituent Libraries : Synthesize analogs with varied groups at positions 2 (e.g., piperidine vs. pyrrolidine) and 6 (e.g., methyl vs. CF₃).
  • 3D-QSAR : Use CoMFA or CoMSIA models to predict activity cliffs .
    • Key Finding : Pyrrolidine at position 2 improves CNS permeability, while CF₃ at position 6 enhances metabolic stability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.